6-chloro-3-methyl-4h-chromen-4-one
Description
Significance of the Benzopyrone Framework in Medicinal Chemistry and Organic Synthesis
The benzopyrone framework, the fundamental structure of chromones and their isomers, coumarins, is a cornerstone in the development of new therapeutic agents. nih.govanveshanaindia.comalgoreducation.com Compounds containing this scaffold are known to exhibit a broad spectrum of biological effects, including anti-inflammatory, antioxidant, anticoagulant, antiviral, and anticancer properties. anveshanaindia.com The prevalence of the benzopyrone moiety in biologically active molecules has spurred extensive research into synthetic methodologies for creating novel derivatives. anveshanaindia.com
The benzopyrone structure is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are able to bind to multiple biological targets with high affinity, making them ideal starting points for drug discovery. acs.orgnih.govresearchgate.net The ability of benzopyrone derivatives to interact with various biological targets is attributed to their capacity to engage in non-covalent interactions such as hydrophobic, π–π stacking, and hydrogen bonding with target proteins. taylorandfrancis.com
The versatility of the benzopyrone core has led to the development of several FDA-approved drugs. For instance, cromoglic acid and pranlukast, both containing the chromone (B188151) (benzo-γ-pyrone) nucleus, were approved for the treatment of asthma. nih.gov This highlights the therapeutic potential embedded within the benzopyrone framework.
Overview of Chromen-4-one as a Privileged Structure
The chromen-4-one scaffold is widely recognized as a privileged structure in drug discovery due to its presence in numerous compounds with significant pharmacological activities. acs.orgnih.govresearchgate.net This framework serves as a versatile template for designing novel molecules with potential applications in treating a range of diseases, including neurodegenerative disorders, inflammation, infectious diseases, diabetes, and cancer. acs.orgnih.gov
The biological importance of chromones has led to the development of numerous synthetic strategies to access a wide variety of derivatives. researchgate.net These methods often start from readily available materials and allow for the introduction of diverse substituents onto the chromone core, enabling the fine-tuning of their biological activity. researchgate.net The chromone ring system's minimal toxicity further enhances its appeal as a scaffold for drug development. mdpi.com
Role of Structural Diversity in Chromone Derivatives
The structural diversity of chromone derivatives plays a crucial role in their wide range of biological activities. scilit.com By modifying the substituents on the chromone core, chemists can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. scilit.com
The synthesis of diverse libraries of chromone derivatives is a key strategy in the search for new bioactive compounds. nih.gov For example, the introduction of different heterocyclic units or the modification of existing functional groups can lead to compounds with enhanced potency or selectivity for a particular biological target. nih.gov This ability to readily create a wide array of derivatives underscores the importance of the chromone scaffold in medicinal chemistry. scilit.comnih.gov
Research Context of Halogenated and Alkylated Chromen-4-one Systems
The introduction of halogen atoms and alkyl groups onto the chromen-4-one scaffold is a common strategy to explore structure-activity relationships (SAR) and develop new compounds with specific biological profiles. Halogenation, for instance, can significantly alter a molecule's physicochemical properties, such as its lipophilicity and metabolic stability, which can in turn affect its biological activity. acs.org
Alkylation, the addition of alkyl groups, can also influence a compound's properties. For example, the addition of a methyl group can impact the molecule's conformation and its ability to bind to a target. Research has shown that the position and nature of these substituents are critical in determining the biological effects of the resulting chromone derivatives. For instance, studies on chromone-based inhibitors of monoamine oxidase-B (MAO-B) have revealed that the presence of a methyl group at the 6-position can enhance inhibitory activity. researchgate.net
The specific compound of interest, 6-chloro-3-methyl-4H-chromen-4-one, combines both of these structural modifications. While specific research on this exact compound is not extensively detailed in the provided search results, the broader context of halogenated and alkylated chromones suggests that its unique substitution pattern would be of interest in medicinal chemistry for exploring its potential biological activities. The synthesis of related compounds, such as 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one, indicates that the this compound core is a viable platform for further chemical modification. uni.lu
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula |
| 3-chloro-6-methyl-2-phenyl-4H-chromen-4-one | 13178-99-9 | C16H11ClO2 |
| 6-chloro-2-hydroxy-3-methyl-4H-chromen-4-one | 1934394-04-3 | Not specified |
| 3-(bromomethyl)-6-chloro-2-methyl-4H-chromen-4-one | Not specified | C11H8BrClO2 |
| 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | Not specified | C5H5ClN2O2 |
| 6-Chloro-3,4-dimethylcyclohexene | Not specified | C8H13Cl |
| Methyl 6-chloro-3,4-dihydro-4-(hydroxyimino)-1(2h)-quinolinecarboxylate | Not specified | C11H11ClN2O3 |
| 6-Chloro-4-methylpyridazin-3-amine | 64068-00-4 | Not specified |
| 3-(4-Methylphenyl)-4H-chromen-4-one | Not specified | C16H12O2 |
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHODNUFBQXSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C1=O)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00612329 | |
| Record name | 6-Chloro-3-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-14-5 | |
| Record name | 6-Chloro-3-methyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00612329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Computational Analysis of 6 Chloro 3 Methyl 4h Chromen 4 One and Analogues
Vibrational and Electronic Spectroscopy for Structural Elucidation
Vibrational and electronic spectroscopy provide fundamental insights into the bonding and electronic structure of molecules. Infrared (IR) spectroscopy probes the vibrational modes of functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule.
Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 6-chloro-3-methyl-4H-chromen-4-one is characterized by several key absorption bands that confirm its structure. The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) group of the γ-pyrone ring, which is expected in the range of 1650-1630 cm⁻¹. This position is typical for α,β-unsaturated ketones and is a hallmark of the chromen-4-one scaffold.
The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-O-C stretching vibrations of the pyran ring are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Furthermore, the C-Cl stretching vibration, indicating the chlorine substituent on the benzene (B151609) ring, generally appears in the 850-550 cm⁻¹ range. youtube.com The methyl group at the C3 position will exhibit characteristic C-H stretching and bending vibrations.
A study on the related compound, 6-chloro-3-methyl phenol, identified the C-CH₃ stretching frequency at 1190 cm⁻¹. ias.ac.in While this is a different molecular environment, it provides a reference for vibrations involving the methyl group attached to a chlorinated benzene derivative.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | 1650 - 1630 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-O-C (Ether) | Stretching | 1300 - 1000 |
| C-Cl | Stretching | 850 - 550 |
| =C-H (Vinyl) | Stretching | ~3050 |
| CH₃ | Stretching/Bending | ~2950, ~1450, ~1375 |
Ultraviolet-Visible (UV-Vis) Spectrophotometric Investigations
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis spectrum of chromen-4-one and its derivatives is typically characterized by two main absorption bands. These bands arise from π → π* transitions within the conjugated system of the benzopyrone scaffold.
For this compound, the spectrum is expected to show:
Band I: A lower energy (longer wavelength) absorption, typically between 295-340 nm, which is attributed to the π → π* transition involving the entire benzopyrone system.
Band II: A higher energy (shorter wavelength) absorption, usually between 240-260 nm, corresponding to a π → π* transition primarily associated with the benzenoid part of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds, providing information on the connectivity and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
The ¹H NMR spectrum of this compound provides a distinct set of signals that can be used to confirm its structure. The expected signals are as follows:
Methyl Protons (3-CH₃): A singlet appearing in the upfield region, typically around δ 2.0-2.5 ppm. This signal integrates to three protons.
Vinylic Proton (H-2): A singlet corresponding to the proton at the C2 position. Due to its position on a double bond and adjacent to the ether oxygen, its chemical shift is expected to be significantly downfield, likely in the range of δ 7.5-8.0 ppm.
Aromatic Protons: The three protons on the substituted benzene ring will appear as a set of coupled signals in the aromatic region (δ 7.0-8.5 ppm). The chlorine atom at C6 and the carbonyl group at C4 will influence their chemical shifts.
H-5: This proton is ortho to the electron-withdrawing carbonyl group and will be the most deshielded of the aromatic protons, appearing as a doublet at the lowest field, likely around δ 8.1-8.3 ppm.
H-7: This proton is meta to the carbonyl and ortho to the chlorine atom. It will appear as a doublet of doublets, expected around δ 7.5-7.7 ppm.
H-8: This proton is para to the carbonyl and meta to the chlorine. It will appear as a doublet, expected around δ 7.3-7.5 ppm.
The exact chemical shifts and coupling constants can be influenced by the solvent used for the analysis. sigmaaldrich.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| 3-CH₃ | Singlet | 2.0 - 2.5 |
| H-2 | Singlet | 7.5 - 8.0 |
| H-8 | Doublet | 7.3 - 7.5 |
| H-7 | Doublet of Doublets | 7.5 - 7.7 |
| H-5 | Doublet | 8.1 - 8.3 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, which has 10 carbon atoms, 10 distinct signals are expected in the proton-decoupled spectrum.
Carbonyl Carbon (C-4): This is the most downfield signal, typically appearing in the range of δ 175-185 ppm for chromones. oregonstate.edu
Vinylic Carbons (C-2 and C-3): The C-2 carbon, being bonded to the ether oxygen, is expected around δ 155-160 ppm. The C-3 carbon, bearing the methyl group, will be further upfield, likely around δ 120-125 ppm.
Aromatic Carbons:
C-O Carbon (C-8a): The aromatic carbon attached to the ether oxygen will be significantly deshielded, appearing around δ 150-155 ppm.
C-Cl Carbon (C-6): The carbon directly bonded to the chlorine atom will have its chemical shift influenced by the halogen, typically appearing in the δ 130-135 ppm range. docbrown.info
Other Aromatic Carbons (C-5, C-7, C-4a): These carbons will resonate in the typical aromatic region of δ 115-135 ppm. The specific shifts are influenced by their position relative to the carbonyl group, the ether oxygen, and the chlorine atom. Quaternary carbons, like C-4a, often show weaker signals. youtube.com
Methyl Carbon (3-CH₃): This carbon will appear at the highest field, typically in the range of δ 15-20 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| 3-CH₃ | 15 - 20 |
| C-4a | 115 - 125 |
| C-8 | 118 - 122 |
| C-3 | 120 - 125 |
| C-5 | 125 - 130 |
| C-7 | 128 - 132 |
| C-6 | 130 - 135 |
| C-8a | 150 - 155 |
| C-2 | 155 - 160 |
| C-4 | 175 - 185 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₀H₇ClO₂. The nominal molecular weight is 194 g/mol for the ³⁵Cl isotope and 196 g/mol for the ³⁷Cl isotope. The mass spectrum will therefore show a characteristic M+ and M+2 isotopic pattern with an approximate intensity ratio of 3:1, which is indicative of the presence of a single chlorine atom.
The fragmentation of chromone (B188151) derivatives is well-documented. nist.gov Upon electron impact ionization, the molecular ion (M⁺˙) of this compound is expected to undergo several key fragmentation pathways:
Loss of CO: A retro-Diels-Alder (RDA) type reaction is common for chromones, leading to the expulsion of a neutral carbon monoxide molecule. This would result in a fragment ion at m/z 166/168.
Loss of Cl: Cleavage of the C-Cl bond would lead to a fragment at m/z 159.
Loss of a methyl radical: Cleavage of the methyl group from C-3 would produce a fragment at m/z 179/181.
Further fragmentation of these primary ions would lead to the complex pattern observed in the mass spectrum, providing corroborative evidence for the proposed structure. The analysis of the fragmentation of the related compound 6-chloro-4-chromanone shows significant peaks corresponding to the loss of CO and subsequent fragments, supporting these predicted pathways. nist.gov
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z (³⁵Cl/³⁷Cl) | Identity of Fragment |
| 194/196 | [M]⁺˙ (Molecular Ion) |
| 179/181 | [M - CH₃]⁺ |
| 166/168 | [M - CO]⁺˙ |
| 159 | [M - Cl]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS allows for the calculation of a unique molecular formula. This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.
In the analysis of chromone derivatives, HRMS is routinely used to confirm their successful synthesis and structural integrity. nih.gov For instance, in the characterization of various newly synthesized chromone-based compounds, HRMS (electrospray ionization, ESI) provides the experimental mass-to-charge ratio (m/z) which is then compared to the calculated theoretical value for the proposed chemical formula. chimicatechnoacta.ru The close agreement between the experimental and calculated m/z values validates the elemental composition of the synthesized molecules.
| Compound Name | Molecular Formula | Calculated m/z | Found m/z | Source |
| 2-(4-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one | C₂₃H₁₃ClN₂O₃ | 414.0770 | 414.0752 | nih.gov |
| 2-(4-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one | C₂₃H₁₃N₃O₅ | 411.0855 | 411.0839 | nih.gov |
| 2-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one | C₂₃H₁₄N₂O₃ | 366.1004 | 366.0990 | nih.gov |
| 3-[(Ethylamino)(4-hydroxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one | C₁₈H₁₇NO₄ | 311.09 | 311.09 | chimicatechnoacta.ru |
| 3-[(Ethylamino)(4-methoxyphenyl)methyl]-4-hydroxy-2H-chromen-2-one | C₁₉H₁₉NO₅ | 341.09 | 341.09 | chimicatechnoacta.ru |
Quantum Chemical Investigations and Molecular Modeling
Quantum chemical calculations and molecular modeling have become powerful tools in modern chemistry for predicting and understanding the properties and reactivity of molecules. These computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases. rsc.orgpsu.edu DFT is a popular method for calculating the optimized geometry, electronic properties, and vibrational frequencies of molecules. rsc.org
For chromone derivatives, DFT calculations, often using the B3LYP functional with various basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)), are employed to determine key structural and electronic parameters. nih.govresearchgate.net These calculations provide a detailed picture of the molecule's three-dimensional shape, bond lengths, bond angles, and the distribution of electron density. psu.edu The agreement between DFT-calculated parameters and experimental data, where available, serves to validate the computational model. researchgate.netresearchgate.net The analysis of partial densities of states through DFT gives valuable information on the hybridization and orbital character of the electronic states. rsc.org
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the reactivity of chemical species. wikipedia.orgnumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govwikipedia.org Conversely, a large HOMO-LUMO gap indicates high stability and low reactivity. nih.gov FMO analysis of chromone derivatives provides crucial insights into their stability and potential biological activity. nih.govresearchgate.net Various global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (σ), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies to further quantify the molecule's reactivity. nih.gov
The table below presents calculated HOMO-LUMO energy gaps and related reactivity descriptors for a series of 6-substituted 3-formyl chromone derivatives, illustrating how different substituents can modulate the electronic properties and reactivity of the chromone scaffold. nih.gov
| Compound (Substituent at position 6) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Electronegativity (χ) (eV) | Chemical Potential (μ) (eV) | Softness (σ) (eV⁻¹) | Electrophilicity (ω) (eV) |
| H | -7.113 | -2.716 | 4.397 | 4.915 | -4.915 | 0.227 | 2.748 |
| F | -7.219 | -2.825 | 4.394 | 5.022 | -5.022 | 0.228 | 2.869 |
| Cl | -7.229 | -2.951 | 4.278 | 5.090 | -5.090 | 0.234 | 3.027 |
| Br | -7.163 | -2.957 | 4.206 | 5.060 | -5.060 | 0.238 | 3.043 |
| I | -6.939 | -2.932 | 4.007 | 4.936 | -4.936 | 0.250 | 3.039 |
| CH₃ | -6.890 | -2.611 | 4.279 | 4.751 | -4.751 | 0.234 | 2.633 |
Data derived from DFT calculations at the B3LYP/6-31G(d,p) level. nih.gov
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. researchgate.net
Typically, regions of negative electrostatic potential (colored red to yellow) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack. uni-muenchen.descispace.com
In the study of chromone derivatives, MEP analysis helps to identify the most reactive sites on the molecule. researchgate.net For the chromone scaffold, the carbonyl oxygen atom typically represents the region of highest negative potential, making it a primary site for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms of the aromatic ring generally exhibit positive potential. researchgate.net This information is critical for understanding intermolecular interactions, including those with biological targets. researchgate.netscispace.com
Molecular Docking Studies for Ligand-Macromolecule Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govresearchgate.net It is widely used in drug discovery to understand the binding mechanisms of potential drug candidates and to predict their binding affinity. nih.govtandfonline.com
For chromone derivatives, molecular docking studies have been instrumental in exploring their potential as inhibitors of various enzymes and receptors. nih.govresearchgate.net These studies involve docking the chromone ligand into the active site of a target macromolecule, whose three-dimensional structure is often obtained from protein data banks. The results provide insights into the binding mode, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds, hydrophobic interactions, or pi-pi stacking), and the binding energy, which is an estimate of the binding affinity. nih.gov
For example, docking studies on 6-substituted 3-formyl chromone derivatives have been performed to evaluate their binding affinity with proteins like insulin-degrading enzyme (IDE). nih.gov Such studies have shown that these compounds can fit into the active site of the protein and form stable complexes, with calculated binding energies indicating strong interactions. nih.gov The information gleaned from molecular docking is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogues. ebi.ac.uknih.gov
Chemical Reactivity and Derivatization Strategies for 6 Chloro 3 Methyl 4h Chromen 4 One
Reactivity Profiles of the 4H-Chromen-4-one Core
The 4H-chromen-4-one, or chromone (B188151), core is a bicyclic system consisting of a benzene (B151609) ring fused to a γ-pyrone ring. researchgate.net This structure imparts a unique reactivity profile. The electron-withdrawing nature of the carbonyl group at position 4 and the ether oxygen at position 1 influences the electron density distribution across the entire scaffold. The pyran ring, containing an α,β-unsaturated ketone, is susceptible to various reactions. The benzene ring can undergo electrophilic substitution reactions, although its reactivity is modulated by the fused pyrone ring. The versatility of the chromone core has led to its use in synthesizing a large number of polyfunctionalized derivatives through various synthetic methodologies. researchgate.net
Functionalization at Various Positions of the Chromen-4-one Scaffold
The structure of 6-chloro-3-methyl-4H-chromen-4-one offers several positions for functionalization. The chloro-substituted benzene ring, the methyl group, and the carbonyl group are all potential sites for chemical reactions, allowing for the introduction of diverse chemical moieties.
Electrophilic and Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can also occur, particularly at the electrophilic carbon centers of the pyrone ring. tutoring-blog.co.uk For instance, the carbon at position 2 is susceptible to nucleophilic attack, which can lead to ring-opening or substitution, depending on the reaction conditions and the nature of the nucleophile.
Reactions Involving the Carbonyl Group
The carbonyl group at position 4 is a key site for a variety of chemical transformations. researchgate.net It can undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgsolubilityofthings.com This can lead to the formation of alcohols upon reduction or can be the initial step in more complex transformations. The carbonyl group also activates the adjacent α-carbon (C2) and the β-carbon (C3), making them susceptible to various reactions. pressbooks.pub
Condensation reactions are also common for carbonyl compounds. For example, the carbonyl group can react with amines to form imines or with other active methylene (B1212753) compounds in aldol-type reactions. solubilityofthings.com
Derivatization Leading to Nitrogen-Containing Heterocyclic Systems
The chromone scaffold can be used as a starting material for the synthesis of various nitrogen-containing heterocyclic compounds. rsc.orgscience.govmdpi.com These transformations often involve reactions with nitrogen-based nucleophiles that interact with the electrophilic centers of the pyrone ring. For example, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazoles. Similarly, reactions with hydroxylamine (B1172632) can yield isoxazoles. The synthesis of these fused heterocyclic systems often proceeds through a ring-opening and subsequent recyclization mechanism. nih.govnih.gov The introduction of nitrogen-containing rings can significantly alter the biological and chemical properties of the parent chromone. nih.gov
Introduction of Dithiocarbamate (B8719985) and Dithiazole Moieties
The chromone scaffold can be functionalized with sulfur-containing groups like dithiocarbamates. nih.govacs.org Dithiocarbamates are a class of organosulfur compounds that can be introduced into the chromone structure through various synthetic strategies. taylorandfrancis.com One common method involves the reaction of a suitably functionalized chromone, such as one bearing a leaving group, with a dithiocarbamate salt. The introduction of a dithiocarbamate moiety has been shown to enhance the biological activities of the resulting chromone derivatives. researchgate.net
Regioselectivity and Stereoselectivity in Derivatization Reactions
Stereoselectivity, the preferential formation of one stereoisomer over another, becomes important when new chiral centers are created during a reaction. researchgate.netchemrxiv.org For example, reactions at the C2-C3 double bond or the C4 carbonyl group can potentially generate new stereocenters. The stereochemical outcome of such reactions can be influenced by various factors, including the use of chiral reagents or catalysts, and the steric hindrance imposed by the existing substituents on the chromone ring. acs.org
Exploration of Biological Activities: Mechanistic Insights and in Vitro Studies for 6 Chloro 3 Methyl 4h Chromen 4 One and Analogues
Investigating Antineoplastic Activities in Cellular Systems
The potential of chromen-4-one derivatives as anticancer agents has been a significant area of research. These compounds have been shown to exert cytotoxic effects against various cancer cell lines through diverse mechanisms of action.
In Vitro Cytotoxicity Assessments against Cancer Cell Lines
A number of studies have demonstrated the in vitro antiproliferative activity of 6-chloro-3-methyl-4H-chromen-4-one and its analogues against a panel of human cancer cell lines. For instance, novel N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives have shown promising anticancer activity against the human colon adenocarcinoma cell line (HT-29). researchgate.net Similarly, a series of 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones were synthesized and evaluated for their anti-proliferative effects, with some compounds showing significant growth inhibition against various cancer cell lines at a concentration of 10⁻⁵ M. nih.gov
Furthermore, research on 6-ferrocenylpyrimidin-4(3H)-one derivatives, which share a similar heterocyclic core, revealed a dose-dependent toxic effect on breast cancer cells (MCF-7). nih.gov Specifically, 2-methyl-6-ferrocenylpyrimidin-4(3H)-one exhibited a potent cytotoxic effect with an IC50 value of 17 ± 1 µM against MCF-7 cells. nih.gov The antiproliferative properties of chroman-4-one and chromone-based SIRT2 inhibitors have also been tested in breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with two compounds showing effects that correlated with their SIRT2 inhibition potency. acs.org
A novel synthetic carbazole (B46965) derivative, 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol, which is structurally distinct from other carbazoles, has also been investigated for its anticancer activity. nih.gov
Interactive Table: In Vitro Cytotoxicity of Chromen-4-one Analogues
| Compound Class | Cancer Cell Line | Activity |
| N-(6-Chloro-3-cyano-4-phenyl-4H-chromen-2-yl)-2-(4-chloro-phenoxy)-acetamide derivatives | HT-29 (Colon Adenocarcinoma) | Promising anticancer activity researchgate.net |
| 6-chloro-5-(2-substituted-ethyl)-1,3-dihydro-2H-indol-2-ones | Various | Growth inhibition in the range of 1.22-82.05% at 10⁻⁵ M nih.gov |
| 6-Ferrocenylpyrimidin-4(3H)-one derivatives | MCF-7 (Breast Adenocarcinoma) | Dose-dependent cytotoxic response nih.gov |
| 2-Methyl-6-ferrocenylpyrimidin-4(3H)-one | MCF-7 (Breast Adenocarcinoma) | IC50 of 17 ± 1 µM nih.gov |
| Chroman-4-one and Chromone-based SIRT2 inhibitors | MCF-7 (Breast), A549 (Lung) | Antiproliferative effects correlated with SIRT2 inhibition acs.org |
Mechanisms of Action in Antiproliferative Effects
The antiproliferative effects of chromen-4-one derivatives are often attributed to their ability to induce apoptosis and cause cell cycle arrest. Studies on 4-aryl-4H-chromenes have shown that they are potent inducers of apoptosis, leading to nuclear fragmentation and PARP cleavage. researchgate.net These compounds have also been observed to arrest cells at the G2/M phase of the cell cycle in multiple human cell lines. researchgate.net The induction of apoptosis is a key mechanism for targeted cancer therapies, as many cancer cells have defective apoptosis machinery. researchgate.net
In the case of the synthetic carbazole derivative HYL-6d, treatment of human breast cancer MCF-7 cells led to an increased population of cells arrested in the sub-G1 and S phases. nih.gov This was accompanied by an increase in p53 levels and a decrease in cyclins D1 and A, and CDK2. nih.gov Furthermore, HYL-6d treatment induced apoptosis in MCF-7 cells, which was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bcl-XS, along with the activation of caspase-9. nih.gov
Modulation of Enzyme Activities (e.g., Kinases, Aromatase) in Cellular Contexts
The anticancer activity of chromen-4-one analogues can also be mediated through the modulation of key enzymes involved in cancer progression. For instance, certain chroman-4-one and chromone (B188151) derivatives have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase. acs.org The inhibition of SIRT2 by these compounds has been shown to correlate with their antiproliferative effects in breast and lung cancer cell lines. acs.org
Furthermore, the combination of cyclin-dependent kinase 4/6 inhibitors (CDK4/6i) with aromatase inhibitors (AIs) is a therapeutic strategy in hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) metastatic breast cancer. nih.govnih.gov While direct studies on this compound as a kinase or aromatase inhibitor are not specified in the provided context, the broader class of chromones has been explored for such activities. The development of compounds that can inhibit enzymes like kinases and aromatase is a crucial area of cancer research. nih.govnih.gov
Antimicrobial Research: Antibacterial and Antifungal Mechanisms
In addition to their antineoplastic properties, chromen-4-one derivatives have been investigated for their potential as antimicrobial agents.
In Vitro Screening against Bacterial Strains (Gram-positive and Gram-negative)
A variety of chromene derivatives have demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, a series of novel dithiocarbamate-containing 4H-chromen-4-one derivatives showed good inhibitory effects against the plant pathogens Xanthomonas oryzae pv oryzae and Xanthomonas axonopodis pv citri. nih.gov One compound in this series exhibited an EC50 value of 1.58 μg/mL against X. oryzae pv o., which was superior to the commercial bactericides thiodiazole copper and bismerthiazol. nih.gov Another compound showed an even more potent EC50 of 0.11 μg/mL against X. axonopodis pv c. nih.gov Scanning electron microscopy revealed that these compounds caused rupture or deformation of the bacterial cell membranes. nih.gov
In another study, newly synthesized 2-amino-3-cyano-4H-chromene derivatives were screened for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nanobioletters.com Several of these compounds, such as 4n and 4p, exhibited good antibacterial results. nanobioletters.com
In Vitro Screening against Fungal Strains
Chromen-4-one derivatives have also shown promise as antifungal agents. For instance, newly synthesized 2-amino-3-cyano-4H-chromene derivatives were tested against Candida albicans and Fusarium oxysporum. nanobioletters.com Compounds 4a, 4c, 4i, and 4l demonstrated excellent antifungal outcomes when compared to standard reference drugs. nanobioletters.com
Research into chromenol derivatives has also revealed potent antifungal activity. nih.gov One particular derivative, compound 3k, exhibited high activity with MIC values for different fungi ranging from 22.1–184.2 µM. nih.gov Notably, twelve of the fourteen tested compounds in this study were more active than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The proposed mechanism of action for these chromenol derivatives is the inhibition of sterol 14α-demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. nih.gov
Furthermore, (E)-benzylidene-chroman-4-one has been shown to have fungicidal-like activity against Candida spp., likely by acting on the plasma membrane. nih.gov The MIC values for this compound ranged from 264.52 µM (62.5 µg/mL) to 4232.44 µM (1000 µg/mL). nih.gov
Interactive Table: In Vitro Antimicrobial Activity of Chromen-4-one Analogues
| Compound Class | Microbial Strain | Activity |
| Dithiocarbamate-containing 4H-chromen-4-one derivatives | Xanthomonas oryzae pv oryzae | EC50 of 1.58 μg/mL nih.gov |
| Dithiocarbamate-containing 4H-chromen-4-one derivatives | Xanthomonas axonopodis pv citri | EC50 of 0.11 μg/mL nih.gov |
| 2-Amino-3-cyano-4H-chromene derivatives | Staphylococcus aureus, Escherichia coli | Good antibacterial activity nanobioletters.com |
| 2-Amino-3-cyano-4H-chromene derivatives | Candida albicans, Fusarium oxysporum | Excellent antifungal activity nanobioletters.com |
| Chromenol derivatives | Various fungi | MIC values of 22.1–184.2 µM nih.gov |
| (E)-benzylidene-chroman-4-one | Candida spp. | MIC values of 264.52–4232.44 µM nih.gov |
Structure-Activity Relationships (SAR) in Antimicrobial Efficacy
The antimicrobial potential of chromen-4-one derivatives is significantly influenced by the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies reveal that specific modifications can enhance the antimicrobial efficacy of these compounds.
For instance, the introduction of a hydrophobic substituent at the 2-position and a hydrogen bond donor/acceptor at the 4-position of the 4-chromanone (B43037) scaffold, along with hydroxyl groups at the 5- and 7-positions, has been shown to augment antibacterial activities. acs.org In a series of 4-chromanone analogues, compounds with a 6- or 7-hydroxy group demonstrated potent activity against Gram-positive bacteria. acs.org However, a 5-hydroxy substitution resulted in a loss of activity, possibly due to the formation of an intramolecular hydrogen bond with the carbonyl group at the 4-position. acs.org
Furthermore, studies on 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues have indicated that C-4 substituted regioisomers exhibit moderate selectivity for broad-spectrum antimicrobial activity compared to their C-5 substituted counterparts. researchgate.net Specifically, a C-4-chloropropyl derivative showed potent antibacterial and antifungal activities. researchgate.net The antimicrobial activity of various chromene and chromene-based azo chromophores has been tested against several human pathogens, with some compounds showing promising minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL. nih.gov
The following table summarizes the key structural features influencing the antimicrobial activity of chromen-4-one analogues:
| Structural Feature | Influence on Antimicrobial Activity | Reference |
| 2-hydrophobic substituent on 4-chromanone | Enhances activity | acs.org |
| 4-hydrogen bond donor/acceptor on 4-chromanone | Enhances activity | acs.org |
| 5- and 7-hydroxyl groups on 4-chromanone | Enhances activity | acs.org |
| 6- or 7-hydroxyl group on 4-chromanone | Potent activity against Gram-positive bacteria | acs.org |
| 5-hydroxyl group on 4-chromanone | Inactive | acs.org |
| C-4 substitution on 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole | Moderate broad-spectrum activity | researchgate.net |
| C-4-chloropropyl group | Potent antibacterial and antifungal activity | researchgate.net |
Antioxidant Activity Investigations: Free Radical Scavenging Mechanisms
The chromen-4-one scaffold is a core component of many flavonoids, which are well-known for their antioxidant properties. nih.gov This antioxidant capacity is primarily attributed to their ability to scavenge free radicals. The mechanisms behind this activity are diverse and include hydrogen atom transfer (HAT), sequential proton loss electron transfer (SPLET), and single electron transfer followed by proton transfer (SET-PT). nih.gov
The antioxidant potential of chromone derivatives is influenced by the number and position of hydroxyl and methoxy (B1213986) groups on the molecule. nih.gov For example, in a study of novel substituted 4H-chromenes, one particular compound (5a) was identified as the most potent antioxidant in the series. researchgate.net The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov
The free radical scavenging activity of chromen-4-one derivatives is a key aspect of their antioxidant properties. This process involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it. The effectiveness of this process is dependent on the chemical structure of the chromone derivative.
Structure-Activity Relationship (SAR) Studies for this compound and Analogues
Impact of Substituent Position and Nature on Biological Profiles
The biological activity of chromone derivatives is significantly influenced by the nature and position of substituents on the core scaffold. numberanalytics.com In the case of this compound, the chloro group at the 6-position and the methyl group at the 3-position are expected to modulate its physicochemical properties and, consequently, its biological profile.
For anticonvulsant activity, SAR studies of various heterocyclic compounds have provided some general principles. For instance, in a series of 1,2,4-triazole-3-thione derivatives, it was observed that having a substituent at the para position of a phenyl ring attached to the heterocyclic core was often associated with higher anticonvulsant activity. mdpi.com In another study on lacosamide (B1674222) analogues, small, non-polar, and non-bulky substituents at the 3-oxy position were found to be favorable for retaining anticonvulsant activity. nih.gov The 3-methyl group in this compound is a small, non-polar substituent, which could be a favorable feature for anticonvulsant potential.
The chloro group at the 6-position is an electron-withdrawing group, which can influence the electron distribution of the entire molecule. Halogen substitutions are common in pharmacologically active compounds and can affect properties like lipophilicity and metabolic stability. The position of the substituent is also critical. For example, in some classes of anticonvulsants, the presence and location of substituents on an aromatic ring can dramatically alter activity. slideshare.net
Comparative Analysis of Chromone and Chromanone Scaffold Activities
Chromones and chromanones are structurally similar, with the primary difference being the absence of a C2-C3 double bond in the chromanone scaffold. nih.govacs.org This seemingly minor structural variation can lead to significant differences in their biological activities. nih.govacs.org
The chromone scaffold, being a part of the flavonoid family, is associated with a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. numberanalytics.com The planar structure of the chromone ring system is a key feature that influences its interaction with biological targets.
The saturation of the C2-C3 bond in the chromanone scaffold results in a non-planar structure, which can alter the molecule's shape and flexibility. This change in three-dimensional conformation can lead to different binding affinities for receptors and enzymes compared to their chromone counterparts. Consequently, chromanones may exhibit distinct biological profiles or potencies.
While both scaffolds are considered "privileged structures" in medicinal chemistry, the choice between a chromone and a chromanone core can be a critical determinant in drug design. nih.govacs.org For any given biological target, one scaffold may be more favorable than the other. Therefore, a comparative analysis of the activities of both chromone and chromanone analogues is often a key step in the development of new therapeutic agents based on these heterocyclic systems.
Applications in Analytical Chemistry and Chemical Biology Research
Utilization as Analytical Reagents for Metal Ion Determination
While direct and extensive research on 6-chloro-3-methyl-4H-chromen-4-one as an analytical reagent for metal ion determination is not widely documented in publicly available literature, numerous structurally similar 6-chloro-chromone derivatives have been successfully employed for this purpose. These compounds typically possess a hydroxyl group at the C-3 position, which, along with the carbonyl oxygen at C-4, forms an effective chelation site for various metal ions. The presence of a chloro group at the C-6 position can influence the electronic properties and the stability of the resulting metal complexes.
Several 6-chloro-3-hydroxy-chromone derivatives have proven to be valuable spectrophotometric reagents for the quantification of transition metals. These reagents form colored complexes with metal ions, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the metal.
Niobium(V): A derivative, 6-chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one (CHMTC), serves as an analytical reagent for the trace determination of Niobium(V). rsc.orgresearchgate.net It forms a stable 1:2 (metal:ligand) yellow-colored complex that can be extracted into carbon tetrachloride from a perchloric acid medium (pH 1.26–1.75). rsc.orgresearchgate.net The complex exhibits maximum absorbance in the range of 410–432 nm. rsc.org Beer's law, a fundamental principle in spectrophotometry, is followed in the concentration range of 0.0–1.4 µg/mL of Niobium(V). rsc.org Similarly, 3-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one (HMC) has been used for the extractive spectrophotometric determination of Niobium(V), forming a 1:3 complex. nih.gov
Vanadium(V): The compound 6-chloro-3-hydroxy-2-[2'-(5'-methylfuryl)]-4H-chromen-4-one (CHMFC) is utilized for the sensitive spectrophotometric determination of Vanadium(V). zenodo.orgzenodo.org This reagent forms a dark yellow 1:1 complex with Vanadium(V) in a weakly acidic medium (0.3 M acetic acid), which is extractable into chloroform (B151607). zenodo.orgzenodo.org The complex shows maximum absorbance at 432 nm and adheres to Beer's law in the concentration range of 0.2-1.4 µg/mL of Vanadium(V). zenodo.orgzenodo.org
Tungsten(VI): For the determination of Tungsten(VI), 6-chloro-3-hydroxy-2-[2'-(5'-methylfuryl)]-4H-chromen-4-one (CHMFC) has been employed as an analytical reagent. researchgate.net It forms a light yellow 1:2 complex with Tungsten(VI) in a perchloric acid medium (0.18-0.32 M). researchgate.net This complex is extractable into chloroform and has a maximum absorbance at 435 nm. researchgate.net The method is effective for Tungsten(VI) concentrations in the range of 0-2.6 µg/mL. researchgate.net
Molybdenum(VI): The micro determination of Molybdenum(VI) can be achieved using 6-chloro-3-hydroxy-2-(5'-methylfuryl)-4H-chromene-4-one (CHMFC). oup.comnih.gov This reagent forms a yellow 1:2 complex with Molybdenum(VI), which is quantitatively extractable into 1,2-dichloroethane (B1671644) from an acetic acid medium. oup.comnih.gov The complex displays an absorption maximum at 438 nm and is stable for over six hours. nih.gov Another method involves the reduction of Mo(VI) to Mo(V) with ascorbic acid, which then forms an intense yellow 1:2 complex with CHMFC in a sulfuric acid medium, extractable into 1,2-dichloroethane with a λmax at 437 nm. oup.com
Tin(II): While specific studies on the complexation of this compound with Tin(II) are not readily available, various polydentate ligands containing nitrogen and sulfur donor atoms have been shown to form stable complexes with Tin(II). nih.gov The chelation capability of the chromone (B188151) scaffold suggests potential for similar interactions.
Table 1: Spectrophotometric Determination of Metal Ions with 6-Chloro-Chromone Derivatives
| Metal Ion | Reagent | Molar Ratio (Metal:Ligand) | Wavelength (λmax) | Solvent |
| Niobium(V) | 6-chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one | 1:2 | 410-432 nm | Carbon Tetrachloride |
| Vanadium(V) | 6-chloro-3-hydroxy-2-[2'-(5'-methylfuryl)]-4H-chromen-4-one | 1:1 | 432 nm | Chloroform |
| Tungsten(VI) | 6-chloro-3-hydroxy-2-[2'-(5'-methylfuryl)]-4H-chromen-4-one | 1:2 | 435 nm | Chloroform |
| Molybdenum(VI) | 6-chloro-3-hydroxy-2-(5'-methylfuryl)-4H-chromene-4-one | 1:2 | 438 nm | 1,2-Dichloroethane |
| Molybdenum(V) | 6-chloro-3-hydroxy-2-(5-methyl-2-furyl)-4H-chromen-4-one | 1:2 | 437 nm | 1,2-Dichloroethane |
The formation and stability of ligand-metal complexes are crucial aspects of their application in analytical chemistry. The stability of these complexes is often attributed to the chelate effect, where a polydentate ligand (a ligand that binds to a metal ion through more than one atom) forms a more stable complex than corresponding monodentate ligands. nih.gov In the case of 3-hydroxy-chromone derivatives, the chelation occurs through the carbonyl oxygen and the hydroxyl group, forming a stable ring structure with the metal ion.
Investigations into the complex between Niobium(V) and 6-chloro-3-hydroxy-7-methyl-2-(2'-thienyl)-4H-chromen-4-one have confirmed the formation of a stable binary complex. rsc.orgresearchgate.net Theoretical studies, including Density Functional Theory (DFT), have been employed to understand the stability of such complexes. For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the stability of the complex. rsc.org
For the complex of Vanadium(V) with 6-chloro-3-hydroxy-2-[2'-(5'-methylfuryl)]-4H-chromen-4-one, a 1:1 stoichiometry has been established. zenodo.orgzenodo.org Similarly, the complex with Tungsten(VI) has a 1:2 metal-to-ligand ratio. researchgate.net The stability of these complexes allows for selective and sensitive determination of the respective metal ions, even in the presence of other interfering ions. researchgate.netzenodo.org
Development of Chemical Probes and Tools Based on the Chromone Scaffold
The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry and a versatile template for the design of chemical probes. rsc.org These probes are valuable tools for studying biological processes in their native environments. mskcc.org The development of such probes often involves modifying the core chromone structure to introduce functionalities that can interact with specific analytes or biological targets, leading to a detectable signal, such as a change in fluorescence or color. mdpi.com
Chromone-based fluorescent probes have been developed for a variety of applications. For example, a probe based on the chromone fluorophore has been designed for imaging hydrogen sulfide (B99878) in living cells, demonstrating high selectivity and sensitivity under acidic conditions. rsc.org The structural flexibility of chromones, particularly through modifications at positions such as C-3, allows for the synthesis of derivatives with tailored photophysical properties. rsc.org
The synthesis of chromone-based Schiff bases, by condensing a 3-formylchromone with a primary amine, has led to the development of probes for detecting metal ions like Cu²⁺. rsc.org These Schiff base complexes can exhibit enhanced biological and chemical diversity. rsc.org Furthermore, strategies have been developed to create water-soluble and photostable fluorogenic chromones for applications such as DNA detection. mdpi.com Modifications at position 6 of the chromone scaffold have been explored to enhance the photostability of the dye. mdpi.com
While specific examples of chemical probes derived directly from this compound are not extensively reported, the general principles of probe design using the chromone scaffold suggest its potential as a starting material. The chloro and methyl substituents on the core structure could be further functionalized or could influence the electronic and photophysical properties of potential probes derived from it. The continuous development in this field highlights the broad applicability of chromone derivatives in creating sophisticated tools for chemical biology research. nih.govmdpi.comnih.govrsc.org
Future Research Directions in 6 Chloro 3 Methyl 4h Chromen 4 One Science
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of chromone (B188151) derivatives is a well-established field, yet there is always a need for more efficient, cost-effective, and environmentally friendly methods. researchgate.netasianpubs.org Future research should focus on developing novel synthetic routes to 6-chloro-3-methyl-4H-chromen-4-one that improve upon existing protocols.
One promising avenue is the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for various chromene derivatives. researchgate.net Another area of exploration is the development of one-pot, multicomponent reactions. tandfonline.comrsc.org These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and waste reduction. tandfonline.com For instance, a one-pot synthesis of 2-amino-4H-chromene scaffolds has been described using sodium carbonate as a catalyst in a solvent-free environment, highlighting a green chemistry approach. nih.gov
Furthermore, the use of novel catalysts, such as nanocatalysts, could provide highly efficient and recyclable options for the synthesis of chromone derivatives. rsc.org The development of synthetic methods that utilize sustainable raw materials, non-toxic catalysts, and mild reaction conditions will be crucial in reducing the environmental impact of producing these compounds. researchgate.net
Advanced Computational Chemistry for Mechanistic Predictions and Design
Computational chemistry offers powerful tools for understanding the properties and reactivity of molecules, which can significantly aid in the design of new derivatives with enhanced biological activity. bris.ac.ukweizmann.ac.il For this compound, advanced computational methods can be employed for several purposes.
Density Functional Theory (DFT) calculations can be used to investigate the molecular geometry, vibrational spectra, and electronic properties of the compound. d-nb.info Such studies can provide insights into the molecule's chemical reactivity and intermolecular interactions. d-nb.info For example, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can help in understanding the bioactive nature of the derivatives. nih.gov
Molecular docking studies can be utilized to predict the binding affinity and mode of interaction of this compound and its potential derivatives with various biological targets. d-nb.infonih.gov This information is invaluable for identifying promising lead compounds for further experimental investigation. d-nb.info Additionally, computational approaches are becoming increasingly important for predicting reaction outcomes and elucidating reaction mechanisms, which can guide the development of new synthetic strategies. cecam.org
Broadening the Scope of In Vitro Biological Investigations and Mechanistic Elucidation
While chromone derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific biological profile of this compound remains largely unexplored. researchgate.netnih.gov Future research should aim to conduct a broad screening of this compound against a diverse panel of biological targets.
Anticancer Activity: Given that many chromone derivatives have shown promise as anticancer agents, it would be valuable to evaluate the cytotoxic effects of this compound against various cancer cell lines. researchgate.netgu.se
Enzyme Inhibition: Chromones have been identified as inhibitors of various enzymes, including cholinesterases, monoamine oxidase B (MAO-B), and β-secretase, which are implicated in neurodegenerative diseases. nih.govacs.orgwikipedia.org Investigating the inhibitory activity of this compound against these and other relevant enzymes could reveal new therapeutic applications.
Antimicrobial Activity: The potential of this compound as an antibacterial or antifungal agent should be explored, as other chromone derivatives have demonstrated moderate to excellent activity against various microbial strains. nih.govresearchgate.net
Once a significant biological activity is identified, further mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level. This could involve identifying the specific cellular pathways and molecular targets that are modulated by the compound.
Development of Structure-Activity Relationship Models for Targeted Research
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they provide insights into how the chemical structure of a molecule influences its biological activity. creative-biolabs.com For this compound, a systematic investigation of the SAR would involve the synthesis and biological evaluation of a series of analogues with modifications at various positions of the chromone scaffold.
Key modifications could include:
Varying the substituent at the 6-position (the chloro group).
Altering the methyl group at the 3-position.
Introducing different functional groups at other positions on the chromone ring.
The data generated from these studies can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. creative-biolabs.comresearchgate.net These models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized derivatives. creative-biolabs.comresearchgate.net This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest potential for desired biological activity. creative-biolabs.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-3-methyl-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves Domino Friedel-Crafts/Allan-Robinson reactions using Lewis acids (e.g., BF₃·Et₂O) to achieve regioselective cyclization. For example, substituting phenol derivatives with chloro and methyl groups under controlled temperature (45–60°C) in anhydrous DMF yields chromen-4-one scaffolds . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry of POCl₃ or DMF to enhance yield (reported up to 78.7% in similar chromone syntheses) .
Q. How can the purity and structural integrity of synthesized this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- 1H/13C-NMR to confirm substitution patterns (e.g., methyl protons at δ ~2.4–2.9 ppm, aromatic protons in the chromone ring at δ ~6.9–7.2 ppm) .
- HRMS-ESI for molecular ion validation (e.g., [M+H⁺] with <1 ppm mass error) .
Q. What spectroscopic databases or software are recommended for interpreting chromen-4-one derivatives?
- Methodological Answer : The Cambridge Structural Database (CSD) provides reference data for chromone derivatives. For crystallographic refinement, SHELXL (via SHELX suite) is widely used for small-molecule structures, leveraging intensity data and cell parameter optimization (e.g., triclinic P1 symmetry with Z = 2 for chromen-4-ones) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the crystal packing of this compound?
- Methodological Answer : X-ray diffraction studies (e.g., MoKα radiation, λ = 0.71069 Å) reveal that chloro and methyl groups induce π–π stacking (centroid distances ~3.5 Å) and C–H⋯O interactions. Compare lattice parameters (e.g., a = 3.824 Å, α = 81.83° for triclinic systems) with analogous compounds to identify packing anomalies . Use Mercury software to visualize Hirshfeld surfaces and quantify intermolecular interactions .
Q. How can discrepancies in biological activity data for chromen-4-one derivatives be resolved?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial vs. antioxidant results) may arise from assay conditions (e.g., bacterial strain variability) or solubility limits. Conduct dose-response curves in triplicate, using DMSO controls (<1% v/v). Cross-validate with docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins (e.g., thymidine phosphorylase) .
Q. What strategies mitigate challenges in experimental phasing for chromen-4-one derivatives with heavy atoms?
- Methodological Answer : For structures with Cl substituents, employ SHELXC/D/E pipelines for fast phasing. Use high-resolution data (θ > 25°) and twin refinement (e.g., HKLF5 format in SHELXL) to address twinning artifacts. For low-symmetry systems (e.g., triclinic), prioritize data completeness (>95%) to reduce phase ambiguity .
Q. How can solvent polarity and reaction time be optimized for regioselective functionalization of the chromen-4-one core?
- Methodological Answer : Use a Design of Experiments (DoE) approach:
- Solvent screening : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. DMF enhances electrophilic substitution at C-3/C-6 positions due to stabilization of intermediates .
- Kinetic monitoring : Use in situ FTIR to track carbonyl stretching (~1700 cm⁻¹) and optimize reaction termination points .
Data Contradiction Analysis
Q. How should researchers address conflicting crystallographic data for chromen-4-one derivatives?
- Methodological Answer : Cross-validate with multiple refinement protocols:
- Compare R-factor convergence in SHELXL (e.g., R₁ < 0.05 for high-resolution data).
- Check for missed symmetry (e.g., PLATON’s ADDSYM tool) in triclinic systems .
- Re-examine thermal displacement parameters (Ueq) for overfitting in low-angle reflections .
Q. What statistical methods resolve inconsistencies in biological replicate studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
